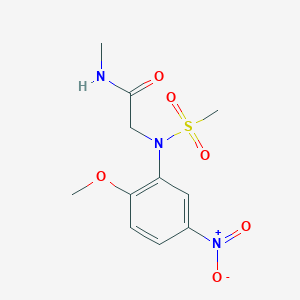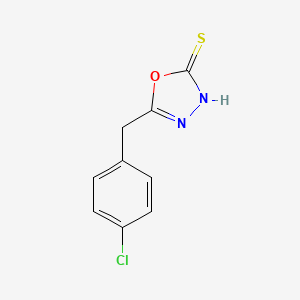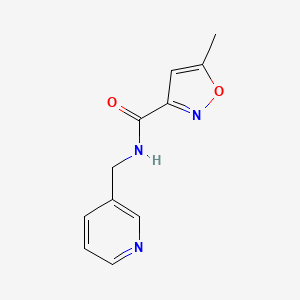
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a synthetic compound that has been extensively used in scientific research. It is a potent alkylating agent that can cause DNA damage and has been used to induce mutations in various organisms.
Mécanisme D'action
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is an alkylating agent that can react with DNA to form covalent bonds. It primarily reacts with the purine bases, particularly guanine, and can cause DNA damage such as base pair substitutions, deletions, and insertions. The DNA damage induced by this compound can interfere with DNA replication and transcription, leading to mutations and cell death.
Biochemical and Physiological Effects:
This compound can cause a wide range of biochemical and physiological effects, depending on the dose and the organism being studied. In bacteria, this compound can induce mutations that confer resistance to antibiotics or alter metabolic pathways. In yeast, this compound can induce mutations that affect cell growth and division. In mammalian cells, this compound can induce mutations that lead to cancer or cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a powerful tool for inducing mutations in various organisms and studying the mechanisms of mutagenesis and DNA repair. It is relatively easy to use and can be applied to a wide range of experimental systems. However, this compound also has some limitations. It can induce a high frequency of mutations, which can make it difficult to isolate specific mutations of interest. This compound can also induce a wide range of mutations, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of research is to study the mechanisms of DNA repair that are activated in response to this compound-induced DNA damage. Another area of research is to develop new methods for isolating specific mutations induced by this compound. Finally, this compound can be used to study the role of DNA damage in aging and age-related diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a potent alkylating agent that has been extensively used in scientific research. It is a powerful tool for inducing mutations and studying the mechanisms of mutagenesis and DNA repair. This compound has a wide range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on this compound, including studying DNA repair mechanisms, developing new methods for isolating specific mutations, and studying the role of DNA damage in aging and disease.
Méthodes De Synthèse
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N-methyl-N-(methylsulfonyl)glycine with 2-methoxy-5-nitrobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research as a tool to induce mutations in various organisms. It has been used in bacterial, yeast, and mammalian systems to study the mechanisms of mutagenesis and DNA repair. This compound has also been used to study the role of DNA damage in carcinogenesis and aging.
Propriétés
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-12-11(15)7-13(21(3,18)19)9-6-8(14(16)17)4-5-10(9)20-2/h4-6H,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPASEJYDVYWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)

![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)



![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
